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Compound of Interest

Compound Name: diethyl 1H-indole-2,5-dicarboxylate

Cat. No.: B138331 Get Quote

A comprehensive review of publicly available research reveals a notable scarcity of specific

structure-activity relationship (SAR) studies focused on indole-2,5-dicarboxylate analogs. While

this particular scaffold is mentioned in chemical literature, detailed investigations comparing a

series of analogs to determine the influence of structural modifications on biological activity are

not readily available. Therefore, a direct comparative guide on indole-2,5-dicarboxylate analogs

with extensive experimental data cannot be provided at this time.

In lieu of specific data on the aforementioned dicarboxylate series, this guide presents a

detailed comparative analysis of a closely related and well-documented class of compounds:

Indole-2-carboxamide analogs. This family of compounds has been the subject of significant

research, particularly in the context of anticancer drug discovery. The following sections will

provide a comprehensive overview of their structure-activity relationships, supported by

experimental data, detailed protocols, and visualizations to aid researchers, scientists, and

drug development professionals in their understanding of this important class of molecules.

Structure-Activity Relationship of Indole-2-
Carboxamide Analogs as Anticancer Agents
Recent studies have explored the potential of indole-2-carboxamide derivatives as potent

antiproliferative agents, with some exhibiting dual inhibitory activity against key cancer targets

like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

The general scaffold consists of a core indole ring with a carboxamide linkage at the 2-position.
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SAR studies have primarily focused on modifications at the 3- and 5-positions of the indole ring

and on the amine moiety of the carboxamide.

Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity (GI₅₀ in µM) of a series of 3-

methyl-1H-indole-2-carboxamide derivatives against various human cancer cell lines. The data

highlights the impact of substitutions on the indole ring and the carboxamide nitrogen.
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Compo
und ID

R¹
(Indole-
5-
position
)

R²
(Amide
N-
substitu
ent)

A-549
(Lung)
GI₅₀
(µM)

HCT-116
(Colon)
GI₅₀
(µM)

MCF-7
(Breast)
GI₅₀
(µM)

Panc-1
(Pancre
atic)
GI₅₀
(µM)

Mean
GI₅₀
(µM)

5a Cl Phenyl >50 >50 >50 >50 >50

5c Cl

4-

(Piperidin

-1-

yl)phenet

hyl

1.80 1.50 1.70 1.90 1.73

5d Cl

4-

Morpholi

nophenet

hyl

1.20 0.90 1.00 1.10 1.05

5e Cl

4-(2-

Methylpy

rrolidin-1-

yl)phenet

hyl

0.95 1.05 0.80 1.00 0.95

5f H Phenyl >50 >50 >50 >50 >50

5g H

4-

(Piperidin

-1-

yl)phenet

hyl

5.20 4.80 5.50 5.00 5.13

Doxorubi

cin
- - 1.20 0.95 0.90 1.40 1.10

Data extracted from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

Key SAR Observations:
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Amide Substituent: Unsubstituted phenyl groups (5a, 5f) on the amide nitrogen result in a

loss of activity. The presence of a phenethyl moiety with a terminal cyclic amine (piperidine,

morpholine, or methylpyrrolidine) is crucial for potent antiproliferative activity (5c, 5d, 5e, 5g)

[1].

Indole C-5 Substitution: A chloro substitution at the 5-position of the indole ring generally

enhances potency. For instance, compound 5c (R¹=Cl) is approximately three times more

potent than its unsubstituted counterpart 5g (R¹=H)[1].

Cyclic Amine on Phenethyl Moiety: Among the tested cyclic amines, the 2-methylpyrrolidin-1-

yl group (5e) conferred the highest potency, with a mean GI₅₀ value of 0.95 µM, which is

slightly better than the standard chemotherapeutic drug doxorubicin (1.10 µM)[1]. The

morpholino-substituted analog 5d also showed significant activity[1].

Experimental Protocols
A detailed methodology for a key experiment is provided below to allow for reproducibility and

critical evaluation of the presented data.

In Vitro Antiproliferative Activity Assay (MTT Assay)
Objective: To determine the concentration of the test compounds that inhibits the growth of

cancer cell lines by 50% (GI₅₀).

Methodology:

Cell Culture: Human cancer cell lines (A-549, HCT-116, MCF-7, and Panc-1) are cultured in

appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well

and allowed to attach overnight.

Compound Treatment: The synthesized indole-2-carboxamide analogs are dissolved in

DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture

medium. The cells are treated with these varying concentrations of the compounds and

incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
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MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) solution is added to each well and incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and the formed formazan crystals are

dissolved in DMSO.

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570

nm using a microplate reader.

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control.

The GI₅₀ value is determined by plotting the percentage of inhibition against the compound

concentration and fitting the data to a dose-response curve.

Visualizations
The following diagrams illustrate key concepts related to the evaluation and mechanism of

action of these indole-2-carboxamide analogs.
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Caption: Proposed dual inhibition of EGFR and CDK2 signaling pathways by potent indole-2-

carboxamide analogs.
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Caption: General experimental workflow for the discovery and evaluation of novel anticancer

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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